b-D-Maltose octaacetate
Overview
Description
b-D-Maltose octaacetate: is a chemical compound with the molecular formula C28H38O19 and a molecular weight of 678.59 g/mol . It is a derivative of maltose, where all the hydroxyl groups are acetylated. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: b-D-Maltose octaacetate is typically synthesized through the acetylation of maltose. The process involves the reaction of maltose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-8°C to ensure the stability of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: b-D-Maltose octaacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield maltose and acetic acid.
Substitution Reactions: It can participate in substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water or aqueous acid/base solutions under mild heating conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often under basic conditions.
Major Products:
Hydrolysis: Produces maltose and acetic acid.
Substitution Reactions: Yields various substituted maltose derivatives depending on the nucleophile used.
Scientific Research Applications
b-D-Maltose octaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Employed in studies involving carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of b-D-Maltose octaacetate primarily involves its ability to undergo hydrolysis and substitution reactions. The acetyl groups can be selectively removed or replaced, allowing for the modification of the maltose molecule. This property makes it a valuable tool in synthetic chemistry and biochemical studies .
Comparison with Similar Compounds
- Lactose octaacetate
- β-D-Glucose pentaacetate
- α-D-Cellobiose octaacetate
Comparison: b-D-Maltose octaacetate is unique due to its specific acetylation pattern and the resulting chemical properties. Compared to lactose octaacetate and β-D-Glucose pentaacetate, this compound has a different carbohydrate backbone, which influences its reactivity and applications. α-D-Cellobiose octaacetate, on the other hand, shares a similar acetylation pattern but differs in its glycosidic linkage, leading to distinct chemical behavior and uses .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-QACPWNKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22352-19-8 | |
Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22352-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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